L-Glutamic acid gamma-(3-carboxy-4-hydroxyanilide)

Beschreibung

Molecular Architecture and Stereochemical Configuration

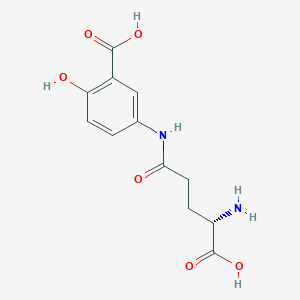

L-Glutamic acid γ-(3-carboxy-4-hydroxyanilide) (C₁₂H₁₄N₂O₆) is a structurally complex derivative of L-glutamic acid, featuring a γ-linked anilide group substituted with carboxyl and hydroxyl moieties at the 3- and 4-positions of the aromatic ring, respectively. The molecular architecture comprises a glutamic acid backbone (C₅H₉NO₄) conjugated to 3-carboxy-4-hydroxyaniline via an amide bond at the γ-carboxyl group. This substitution pattern introduces distinct electronic and steric effects, altering the molecule’s conformational flexibility compared to unmodified glutamic acid.

The stereochemical configuration of the glutamic acid moiety follows the L-enantiomeric form, with the α-carbon exhibiting an (S)-configuration. The γ-carbon, where the anilide group is attached, adopts a tetrahedral geometry, while the aromatic ring’s substituents occupy ortho positions relative to the amide linkage. Computational models derived from PubChem data suggest that the 3-carboxy and 4-hydroxy groups engage in intramolecular hydrogen bonding, stabilizing a planar arrangement of the anilide ring. This interaction reduces rotational freedom around the C–N bond of the amide, favoring a cisoid conformation that enhances resonance stabilization.

Table 1: Key Structural Parameters of L-Glutamic Acid γ-(3-Carboxy-4-Hydroxyanilide)

| Parameter | Value/Description |

|---|---|

| Molecular Formula | C₁₂H₁₄N₂O₆ |

| Molecular Weight | 282.25 g/mol |

| Stereochemistry (α-C) | (S)-Configuration |

| Key Functional Groups | α-Amino, γ-amide, 3-carboxy, 4-hydroxy |

| Dominant Conformation | Cisoid amide with planar anilide ring |

Eigenschaften

IUPAC Name |

5-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O6/c13-8(12(19)20)2-4-10(16)14-6-1-3-9(15)7(5-6)11(17)18/h1,3,5,8,15H,2,4,13H2,(H,14,16)(H,17,18)(H,19,20)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXXQCQDCWZFRGY-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CCC(C(=O)O)N)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1NC(=O)CC[C@@H](C(=O)O)N)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80512090 | |

| Record name | 5-[(L-gamma-Glutamyl)amino]-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74929-17-2 | |

| Record name | 5-[(L-gamma-Glutamyl)amino]-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of L-Glutamic acid gamma-(3-carboxy-4-hydroxyanilide) typically involves the reaction of L-glutamic acid with 3-carboxy-4-hydroxyaniline. This process can be carried out under mild conditions using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. These methods allow for the efficient production of large quantities of the compound with high purity.

Types of Reactions:

Oxidation: The phenolic hydroxyl group in the compound can undergo oxidation to form quinones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Nitrating agents like nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration; halogenating agents like bromine (Br2) for halogenation.

Major Products:

Oxidation: Quinones and related derivatives.

Reduction: Amines and related derivatives.

Substitution: Nitro or halogenated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Biomedical Applications

1.1 Anticancer Properties

Research has demonstrated that L-Glutamic acid gamma-(3-carboxy-4-hydroxyanilide) exhibits significant anticancer activity. A study highlighted its effectiveness against B16 mouse melanoma cells, with an ID50 value of 0.10 mM, indicating potent cytotoxicity . Structural modifications of this compound have also led to the synthesis of analogues with varying degrees of biological activity, showcasing the importance of the gamma-L-glutamyl side chain in its efficacy .

1.2 Drug Delivery Systems

Poly-gamma-glutamic acid (γ-PGA), a polymer derived from glutamic acid, is utilized in drug delivery systems due to its biocompatibility and biodegradability. γ-PGA has been explored for applications in tissue engineering and wound healing, demonstrating its potential to enhance therapeutic outcomes . Its ability to encapsulate drugs efficiently makes it a valuable candidate for targeted therapy.

1.3 Diagnostic Applications

L-Glutamic acid gamma-(3-carboxy-4-hydroxyanilide) serves as a substrate for determining γ-glutamyl transpeptidase (γ-GTP) activity, an enzyme linked to liver function and various diseases. The compound's derivatives are used in assays to diagnose liver diseases and monitor conditions such as alcoholism . The stability and solubility of these derivatives in physiological pH ranges enhance their utility in clinical settings.

Agricultural Applications

2.1 Plant Growth Promotion

Research indicates that γ-PGA can act as a plant growth promoter, improving seed germination rates and overall plant health under stress conditions . Its application in agriculture includes enhancing nutrient uptake and increasing resistance to environmental stressors, thereby boosting crop yields.

| Application | Effect |

|---|---|

| Seed Germination | Enhanced rates |

| Plant Growth | Increased resilience |

| Nutrient Uptake | Improved efficiency |

Environmental Applications

3.1 Wastewater Treatment

L-Glutamic acid derivatives are being investigated for their chelating properties, which allow them to bind heavy metals effectively. This characteristic is particularly useful in wastewater treatment processes aimed at removing contaminants from industrial effluents . The ability to form stable complexes with metal ions aids in the detoxification of polluted water sources.

Wirkmechanismus

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes and receptors. It can modulate various biochemical pathways, including those involved in neurotransmission and cellular signaling. The exact mechanism of action depends on the specific context and application, but it often involves binding to active sites on proteins and altering their activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Effects

The compound is compared to analogs with varying substituents on the anilide ring (Table 1):

Structural Impact :

- Hydroxyl vs. However, nitro groups increase electrophilicity, making the latter more reactive in enzymatic assays (e.g., GGT activity detection) .

- Carboxy Group : The 3-carboxy substituent in both compounds stabilizes the anilide ring through resonance, but its presence in the nitroanilide salt is critical for specificity in GGT assays .

Functional and Biochemical Comparisons

Enzymatic Assays

- The 4-nitroanilide ammonium salt is a validated substrate for GGT, releasing yellow 5-amino-2-nitrobenzoate upon enzymatic cleavage, which is spectrophotometrically detectable . In contrast, the hydroxyl analog’s reducing properties might interfere with such assays.

Stability and Handling

- Nitroanilide Ammonium Salt: Requires storage at +4°C and is sensitive to moisture (≤6% water content by Karl Fischer titration) .

- Hydroxyanilide Analog: Likely more hygroscopic due to the hydroxyl group, necessitating stringent drying protocols. No direct safety data are available, but related compounds (e.g., indolebutyric acid) recommend avoiding oxidizers and prolonged light exposure .

Research and Therapeutic Potential

- The nitroanilide derivative has demonstrated antiproliferative effects in cancer cell studies, possibly due to its interference with glycoside metabolism . The hydroxy analog’s antioxidant properties (from the phenolic hydroxyl group) could offer complementary mechanisms but require validation.

- Isotopic labeling studies on glutamine/glutamic acid metabolism suggest minimal interconversion between labeled analogs, implying that substitutions (e.g., hydroxy vs.

Biologische Aktivität

L-Glutamic acid gamma-(3-carboxy-4-hydroxyanilide) is a derivative of glutamic acid that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzymatic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of L-Glutamic Acid Derivatives

L-Glutamic acid plays a crucial role in various metabolic processes, including the synthesis of purines and pyrimidines necessary for DNA and RNA. Its derivatives, such as L-Glutamic acid gamma-(3-carboxy-4-hydroxyanilide), exhibit unique properties that can enhance or modify its biological functions.

Biological Activities

1. Anticancer Properties

Research indicates that L-Glutamic acid derivatives may possess significant anticancer properties. For instance:

- Mechanism of Action : L-Glutamic acid is converted into L-glutamine, which is essential for the biosynthesis of nucleotides. Tumor cells often exhibit increased demand for glutamine, leading to depletion in surrounding tissues. Structural variants like L-Glutamic acid gamma-(3-carboxy-4-hydroxyanilide) may act as antagonists to enzymes involved in glutamine metabolism, potentially inhibiting tumor growth .

- Case Studies : Various studies have demonstrated the cytotoxic effects of glutamic acid derivatives against different cancer cell lines. For example, compounds derived from glutamic acid have shown effectiveness against prostate cancer (PC-3) and colon cancer (COLO-205) . Additionally, conjugates of glutamic acid with chemotherapeutic agents have been developed to enhance their efficacy while reducing side effects .

2. Enzymatic Applications

L-Glutamic acid gamma-(3-carboxy-4-hydroxyanilide) serves as a substrate for the enzyme gamma-glutamyl transpeptidase (GGT), which is involved in various physiological processes including amino acid transport and metabolism.

- Research Findings : Studies have highlighted the utility of this compound in determining GGT activity, which has diagnostic significance in liver diseases and alcoholism . The kinetic properties of GGT when using this compound as a substrate have been extensively documented .

Data Tables

Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of L-glutamic acid derivatives in vivo using mouse models with xenografted tumors. The results indicated that these compounds significantly reduced tumor size compared to controls, suggesting a promising therapeutic avenue for cancer treatment.

Study 2: Enzymatic Activity Assessment

Another investigation focused on the use of L-glutamic acid gamma-(3-carboxy-4-hydroxyanilide) as a substrate for GGT. The findings revealed that this compound could effectively measure GGT activity, providing insights into its role in clinical diagnostics .

Q & A

Q. What are the standard laboratory methods for synthesizing L-glutamic acid gamma-(3-carboxy-4-hydroxyanilide)?

The compound is synthesized via coupling reactions between L-glutamic acid derivatives and substituted anilides. A common approach involves activating the γ-carboxyl group of L-glutamic acid using carbodiimides (e.g., EDC or DCC) followed by reaction with 3-carboxy-4-hydroxyaniline. Purification typically employs recrystallization or column chromatography. Confirmation of structure requires NMR (¹H, ¹³C) and mass spectrometry (ESI-MS) to verify the amide bond and substituent positions .

Q. How is the purity of L-glutamic acid gamma-(3-carboxy-4-hydroxyanilide) validated in enzymatic studies?

Purity is assessed using reversed-phase HPLC with UV detection (e.g., at 340 nm for nitroaniline derivatives) and elemental analysis (C, H, N). Stability under assay conditions (pH 7–9, 25–37°C) should also be verified via spectrophotometric monitoring of degradation over time .

Q. What are the primary applications of this compound in basic biochemical research?

It is widely used as a chromogenic substrate for γ-glutamyltransferase (GGT) assays. Hydrolysis of the γ-glutamyl bond releases 3-carboxy-4-hydroxyaniline, which is detectable at 405–410 nm. This enables kinetic studies of GGT activity in serum, cell lysates, or purified enzyme preparations .

Advanced Research Questions

Q. How can structural analogs of L-glutamic acid gamma-(3-carboxy-4-hydroxyanilide) resolve contradictory data in enzyme inhibition studies?

Structural analogs (e.g., 4-nitroanilide or coumarin derivatives) can clarify substrate specificity and competitive inhibition mechanisms. For example, replacing the hydroxy group with a nitro group (as in L-glutamic acid gamma-(3-carboxy-4-nitroanilide)) increases photostability and reduces interference from endogenous phenolic compounds in complex biological matrices .

Q. What experimental strategies address discrepancies in GGT kinetic parameters across different studies?

Discrepancies often arise from variations in assay pH, temperature, or ionic strength. Standardization using a reference enzyme (e.g., human placental GGT) and parallel validation with alternative substrates (e.g., γ-glutamyl-p-nitroanilide) can improve reproducibility. Data normalization to protein concentration (via Lowry or Bradford assays) is critical .

Q. How does this compound enable ASCT2 transporter targeting in cancer metabolism studies?

ASCT2, a glutamine transporter upregulated in cancers, can be inhibited using analogs of L-glutamic acid gamma-(3-carboxy-4-hydroxyanilide). Competitive binding assays (e.g., radiolabeled glutamine displacement) and CRISPR-mediated ASCT2 knockout controls are recommended to validate specificity. Structural modifications (e.g., fluorination at the anilide ring) enhance binding affinity and metabolic stability .

Q. What in vivo vs. in vitro considerations apply when using this compound for GGT imaging?

In vivo applications require derivatives with improved membrane permeability and reduced renal clearance. Pro-drug strategies (e.g., esterification of carboxyl groups) enhance bioavailability. For in vitro studies, ensure substrate solubility in aqueous buffers (e.g., 50 mM Tris-HCl, pH 8.6) and account for endogenous GGT inhibitors (e.g., acivicin) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.